molecular formula C56H79N13O12 B607051 Delparantag CAS No. 872454-31-4

Delparantag

Cat. No. B607051
M. Wt: 1126.327
InChI Key: PWFIFNGOPQUNIT-ITMZJIMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delparantag is a small molecule drug that has been used in trials studying the treatment of Angioplasty, Coronary Artery Disease (CAD), and Percutaneous Coronary Intervention . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Molecular Structure Analysis

The molecular formula of Delparantag is C56H79N13O12 . Its average molecular weight is 1126.327 . The exact mass of Delparantag is 1305.48 .

Relevant Papers

One relevant paper is “A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents” published in the Journal of Thrombosis and Thrombolysis . This paper discusses the potential of Delparantag as a novel reversing agent for heparin.

Scientific Research Applications

  • Delparantag's Potential as a Reversal Agent for Heparin and Low Molecular Weight Heparin : Delparantag (PMX-60056) is identified as a promising small molecule capable of neutralizing the anticoagulation effects of unfractionated heparin (UFH) and low molecular weight heparin (LMWH) in both animals and humans. This suggests its potential application in medical scenarios where reversal of these anticoagulants is necessary (Mahan, 2014).

properties

IUPAC Name

N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFIFNGOPQUNIT-ITMZJIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236236
Record name Delparantag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1126.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delparantag

CAS RN

872454-31-4
Record name Delparantag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delparantag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delparantag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPARANTAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
CE Mahan - Journal of thrombosis and thrombolysis, 2014 - Springer
… This study examined the 1-year utilization of protamine within an acute care hospital in order to determine the need for a novel reversing agent like delparantag. All patients having …
Number of citations: 21 link.springer.com
SM Bromfield, E Wilde, DK Smith - Chemical Society Reviews, 2013 - pubs.rsc.org
… The small trial indicated that Delparantag was as successful as protamine at removing heparin, and avoided complications or a heparin rebound effect. At present, however, it appears …
Number of citations: 186 pubs.rsc.org
RJ Weiss, JD Esko, Y Tor - Organic & biomolecular chemistry, 2017 - pubs.rsc.org
… A novel salicylamide derivative, known as delparantag (19), was also developed as an … and hypotension in patients upon intravenous infusion of delparantag (plasma half-life of 3–…
Number of citations: 130 pubs.rsc.org
J Swieton, J Miklosz, SI Yusa, K Szczubialka… - International Journal of …, 2021 - mdpi.com
Uncontrolled bleeding after enoxaparin (ENX) is rare but may be life-threatening. The only registered antidote for ENX, protamine sulfate (PS), has 60% efficacy and can cause severe …
Number of citations: 1 www.mdpi.com
P Zhang, X Liu, D Abegg, T Tanaka… - Journal of the …, 2021 - ACS Publications
Reprogramming known medicines for a novel target with activity and selectivity over the canonical target is challenging. By studying the binding interactions between RNA folds and …
Number of citations: 47 pubs.acs.org
Q Liu, S Välimäki, A Shaukat, B Shen, V Linko… - ACS …, 2019 - ACS Publications
Heparin is a polysaccharide-based anticoagulant agent, which is widely used in surgery and blood transfusion. However, overdosage of heparin may cause severe side effects such as …
Number of citations: 15 pubs.acs.org
S Valimaki, A Khakalo, A Ora, LS Johansson… - …, 2016 - ACS Publications
Heparin is a naturally occurring polyelectrolyte consisting of a sulfated polysaccharide backbone. It is widely used as an anticoagulant during major surgical operations. However, the …
Number of citations: 38 pubs.acs.org
CC La, LE Takeuchi, S Abbina, S Vappala… - …, 2020 - ACS Publications
In this Review, we highlight well-described and emerging polyanions, and the way these molecules can be targeted in the design of potential therapeutics (synthetic and biologics) with …
Number of citations: 7 pubs.acs.org
K Kamiński, B Kałaska, P Koczurkiewicz, M Michalik… - …, 2014 - pubs.rsc.org
New derivatives of polyallylamine containing arginine moieties (PAH-ARG) were synthesized. The in vitro tests performed in heparinized blood plasma showed that the complexation of …
Number of citations: 17 pubs.rsc.org
KA Thornalley - 2017 - etheses.whiterose.ac.uk
… Key examples include delparantag, ciparantag and functionalised calix[8]arenes.[1] … hypotension on administration of Delparantag.[42] No further trials are currently in progress. …
Number of citations: 2 etheses.whiterose.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.